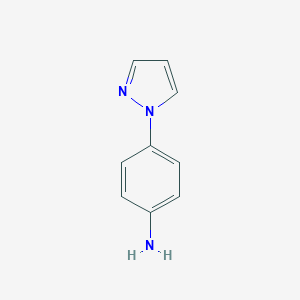

4-(1H-Pyrazol-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIQHZIFKIQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344071 | |

| Record name | 4-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-45-9 | |

| Record name | 4-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to 4-(1H-Pyrazol-1-yl)aniline: A Cornerstone Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a wide array of biological targets. This compound, a seemingly simple aromatic amine, is a quintessential example of such a scaffold. Its structure, featuring a phenyl ring substituted with a reactive aniline group and a biologically active pyrazole moiety, positions it as a critical starting material and core component in the design of novel therapeutics.

The pyrazole ring, a five-membered diazole, is a bioisostere for various functional groups and is found in numerous FDA-approved drugs, including kinase inhibitors like Ruxolitinib and Ibrutinib, which are used to treat different types of cancers.[1] The aniline portion of the molecule provides a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities through well-established reactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug discovery, grounded in established scientific principles and methodologies.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 159.19 g/mol | [2][3][4] |

| Molecular Formula | C₉H₉N₃ | [2][4] |

| CAS Number | 17635-45-9 | [2][3][4] |

| IUPAC Name | 4-(1H-Pyrazol-1-yl)benzenamine | [2] |

| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)N | [2] |

| Appearance | Solid | |

| Primary Hazards | Irritant | [2] |

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Publicly available data from sources like PubChem indicate characteristic spectral features:

-

¹H NMR & ¹³C NMR: Spectra will show distinct signals for the protons and carbons of the aniline and pyrazole rings. The aromatic region will be complex, showing signals for the disubstituted benzene ring, while the pyrazole ring will exhibit its own unique set of peaks.[2]

-

Mass Spectrometry (MS): GC-MS data show a molecular ion peak corresponding to its molecular weight of 159.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching frequencies for the primary amine group, along with aromatic C-H and C=C stretching vibrations.[2]

Part 2: Synthesis and Workflow Rationale

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 1-(4-nitrophenyl)-1H-pyrazole. This approach is favored due to the commercial availability of starting materials and the high-yielding nature of the reduction step.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Reduction of 1-(4-nitrophenyl)-1H-pyrazole

This protocol describes a common laboratory-scale synthesis using hydrazine hydrate as the reducing agent, which is often preferred for its operational simplicity over catalytic hydrogenation.

Materials:

-

1-(4-nitrophenyl)-1H-pyrazole

-

Ethanol (EtOH)

-

Hydrazine hydrate (60% solution)

-

Palladium on carbon (Pd/C, 5-10 wt%) or a suitable alternative catalyst like Pd-gCN.[5]

-

Round-bottomed flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottomed flask, suspend 1.0 equivalent of 1-(4-nitrophenyl)-1H-pyrazole in ethanol. The volume should be sufficient to create a mobile slurry.

-

Catalyst Addition: To this suspension, add a catalytic amount of the chosen palladium catalyst (e.g., 5 mol% Pd).

-

Reagent Addition: While stirring, carefully add 1.2 to 2.5 equivalents of hydrazine hydrate solution dropwise.[5] The addition may be exothermic, and a gentle reflux may be observed.

-

Causality: Hydrazine hydrate serves as the hydrogen source. In the presence of the palladium catalyst, it decomposes to generate diimide (N₂H₂) and hydrogen gas in situ, which are the active reducing species for the nitro group. Ethanol is a common solvent as it solubilizes the reactants and is relatively inert under these conditions.

-

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]

-

Trustworthiness: Monitoring by TLC is a self-validating step. A developing system (e.g., 30% Ethyl Acetate in Hexane) should show the disappearance of the starting nitro compound spot and the appearance of a new, more polar spot for the aniline product (which will stain with potassium permanganate or ninhydrin).

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with additional ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.[5]

Part 3: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block for constructing complex, biologically active molecules.[1][6]

Logical Framework for Scaffold Application

Caption: Role of this compound in drug discovery.

The aniline group is a nucleophile and a weak base, making it an ideal site for derivatization. It readily participates in reactions to form amides, sulfonamides, ureas, and carbamates, or can be used in C-N cross-coupling reactions. These linkages are prevalent in drug molecules. The pyrazole ring, meanwhile, often acts as a critical pharmacophore, participating in hydrogen bonding or other key interactions within a target's binding pocket. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for example, have been synthesized and evaluated as potent anticancer agents and inhibitors of cyclin-dependent kinase 2 (CDK2).[6]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

-

Hazard Identification: The compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[7][8] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a fume hood.[7][9] Wear appropriate PPE, including:

-

Handling Precautions: Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[7][9] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the armamentarium of the medicinal chemist. Its molecular weight of 159.19 g/mol belies a structural richness that enables the synthesis of diverse and complex molecular entities.[2][3][4] With a readily derivatizable aniline group and a biologically relevant pyrazole core, it serves as a cornerstone for building libraries of compounds aimed at a multitude of disease targets. The robust and well-understood synthetic routes to this compound, coupled with its proven utility in developing potent kinase inhibitors and other therapeutic agents, ensure that this compound will remain a highly valuable scaffold in the ongoing quest for new medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet - this compound hydrochloride. [Link]

-

PubChem. 4-(1H-pyrazol-3-yl)aniline. National Center for Biotechnology Information. [Link]

-

Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin- 2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. [Link]

-

MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]

-

ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - CAS:17635-45-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 17635-45-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

Introduction: A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Pyrazol-1-yl)aniline

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. As a pivotal building block in modern synthetic chemistry, understanding its characteristics is essential for leveraging its full potential in the design of novel therapeutics and functional materials.

This compound, a bifunctional molecule featuring both a reactive aniline moiety and a stable pyrazole ring, has emerged as a significant intermediate in organic synthesis. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in a myriad of FDA-approved drugs ranging from anticancer agents to treatments for erectile dysfunction.[1] Its prevalence stems from the pyrazole ring's ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. This guide provides an in-depth analysis of the molecule's core properties, synthesis protocols, reactivity, and safety considerations to empower its effective application in research and development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below have been compiled from various authoritative chemical databases.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 17635-45-9 | ChemicalBook[3] |

| Molecular Formula | C₉H₉N₃ | PubChem[2] |

| Molecular Weight | 159.19 g/mol | PubChem[2] |

| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)N | PubChem[2] |

| InChIKey | CSFIQHZIFKIQNO-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Data

These properties are critical for determining appropriate solvents, reaction conditions, and predicting pharmacokinetic behavior.

| Property | Value | Unit | Source |

| Melting Point | 54 | °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 312.0 ± 25.0 | °C | ChemicalBook[3] |

| Density (Predicted) | 1.20 ± 0.1 | g/cm³ | ChemicalBook[3] |

| Polar Surface Area | 43.8 | Ų | PubChem[2] |

Synthesis and Purification: A Validated Protocol

The most prevalent and reliable synthesis of this compound involves the catalytic reduction of its nitro precursor, 1-(4-nitrophenyl)-1H-pyrazole. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.

Experimental Protocol: Catalytic Hydrazine Reduction

This protocol describes the reduction of the nitro group using a palladium catalyst and hydrazine hydrate as the hydrogen source.

Causality:

-

Catalyst Choice: Palladium on carbon (or a similar palladium-based catalyst like Pd-gCN) is the catalyst of choice due to its high efficacy and selectivity in reducing aromatic nitro groups without affecting other reducible functionalities on the molecule under these conditions.[3][4]

-

Hydrogen Source: Hydrazine hydrate serves as a convenient and effective in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. The decomposition of hydrazine on the palladium surface generates the diimide (N₂H₂) and subsequently hydrogen, which performs the reduction.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL round-bottom flask, combine 1.0 mM of 1-(4-nitrophenyl)-1H-pyrazole with 2 mL of ethanol.[3][4]

-

Addition of Reagents: Add 5.0 mg of a palladium-based catalyst (e.g., 5.0 wt% Pd-gCN) to the mixture. Subsequently, add 0.07 mL (2 mM, 1.2 equivalents) of a 60% hydrazine hydrate solution.[3][4]

-

Reaction: Heat the mixture to reflux at 70°C and maintain for 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the flask to cool to room temperature. Filter the reaction mixture through a pad of celite or silica to remove the solid catalyst.

-

Purification: The resulting filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[3][4]

Reactivity and Applications

The synthetic utility of this compound is derived from the distinct reactivity of its two key functional domains: the nucleophilic primary amine and the stable aromatic pyrazole ring.

Caption: Key reactive sites of this compound.

The Aniline Moiety: A Gateway to Derivatization

The primary amino group (-NH₂) is the principal site of reactivity. It is strongly nucleophilic and readily participates in a wide range of classical amine reactions, including:

-

Amide Bond Formation: Acylation with acid chlorides or carboxylic acids (using coupling agents) to form amides. This is a cornerstone of drug design, used to connect the molecule to other pharmacophores.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

-

Alkylation and Reductive Amination: Formation of secondary and tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups (e.g., halogens, hydroxyl, cyano).

This reactivity makes it an invaluable building block for creating large libraries of compounds for high-throughput screening in drug discovery programs.[1][5][6]

The Pyrazole Ring: The Foundation of Bioactivity

The 1H-pyrazol-1-yl group provides a stable, aromatic core that is crucial for molecular recognition in biological targets. Its key contributions include:

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.

-

Hydrophobic and π-π Stacking Interactions: The aromatic ring system can engage with hydrophobic pockets and aromatic residues in proteins.

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Numerous approved drugs, such as the kinase inhibitors Ruxolitinib and Ibrutinib, feature a pyrazole core, underscoring its importance in designing molecules that interact with ATP-binding sites in enzymes.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | AK Scientific, Inc.[7] |

| H319 | Causes serious eye irritation | AK Scientific, Inc.[7] |

| H335 | May cause respiratory irritation | AK Scientific, Inc.[7] |

Note: Some suppliers may also list H302 (Harmful if swallowed) for related compounds or the hydrochloride salt form.[8][9]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7][10]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke in the work area.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Storage

Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7]

Conclusion

This compound is a versatile and high-value chemical intermediate with a well-defined property profile. Its straightforward synthesis and the orthogonal reactivity of its aniline and pyrazole moieties make it an ideal starting point for the synthesis of complex molecules. For professionals in drug discovery, its role as a fragment that incorporates a privileged scaffold is particularly noteworthy, offering a reliable foundation for developing novel kinase inhibitors and other targeted therapeutics. Adherence to established safety protocols is crucial for its handling and application.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

This compound hydrochloride Safety Data Sheet . Angene Chemical. [Link]

-

Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye . Growing Science. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . Future Medicinal Chemistry, PubMed Central. [Link]

-

Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives . Baghdad Science Journal. [Link]

-

This compound (C9H9N3) . PubChemLite. [Link]

-

4-(1h-pyrazol-4-yl)aniline (C9H9N3) . PubChemLite. [Link]

-

Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines . Preprints.org. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents . ResearchGate. [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research . MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 17635-45-9 [m.chemicalbook.com]

- 4. This compound | 17635-45-9 [chemicalbook.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)aniline: Pathways and Protocols for Researchers

Introduction: The Significance of the 4-(1H-Pyrazol-1-yl)aniline Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the this compound moiety has emerged as a privileged scaffold. Its constituent parts, the pyrazole and aniline rings, are prevalent in a multitude of biologically active compounds. Pyrazole derivatives are known for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The aniline substructure, in turn, provides a crucial handle for further chemical modification, allowing for the exploration of a vast chemical space in the pursuit of novel therapeutics. The strategic combination of these two pharmacophores in this compound has led to its incorporation into a number of potent kinase inhibitors and other targeted therapies.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these routes, offering not just protocols, but a comprehensive understanding of the chemical principles that govern them. Our focus is on providing robust, reproducible, and scalable methods, empowering you to confidently synthesize this valuable building block in your own laboratories.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly categorized into two primary strategies: a two-step approach involving a nitrophenyl-pyrazole intermediate followed by reduction, and direct C-N coupling methods such as the Ullmann condensation and the Buchwald-Hartwig amination. Each pathway offers distinct advantages and is suited to different starting materials and experimental constraints.

Pathway A: The Two-Step Synthesis via a Nitrophenyl-Pyrazole Intermediate

This is arguably the most common and often most reliable method for the synthesis of this compound. It involves the initial N-arylation of pyrazole with an activated nitroaryl halide, followed by the reduction of the nitro group to the desired aniline.

Step 1: N-Arylation of Pyrazole to form 1-(4-Nitrophenyl)-1H-pyrazole

The key to this step is the use of an aryl halide bearing a strongly electron-withdrawing group, such as a nitro group, ortho or para to the halogen. This activates the aromatic ring towards nucleophilic aromatic substitution. 4-Fluoro-1-nitrobenzene is a particularly effective substrate due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the pyrazole anion attacks the electron-deficient aromatic ring, displacing the halide. The use of a base, such as potassium carbonate or sodium hydride, is essential to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Figure 1: Workflow for the N-Arylation of Pyrazole.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 1-(4-nitrophenyl)-1H-pyrazole to the corresponding amine is a critical step. Several effective methods are available, with the choice often depending on the scale of the reaction and the available equipment.

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[5] The reaction is usually carried out in a solvent such as methanol or ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[5]

-

Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A common and effective method involves the use of hydrazine hydrate in the presence of a catalyst, such as a palladium-graphitic carbon nitride (Pd-gCN) catalyst.[6] This method is particularly useful when access to high-pressure hydrogenation equipment is limited. The reaction is typically refluxed in ethanol.[6]

Figure 2: Workflow for the Reduction of the Nitro Group.

Pathway B: Direct C-N Coupling Approaches

Direct C-N coupling reactions offer a more convergent approach to the synthesis of this compound, forming the crucial carbon-nitrogen bond in a single step. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine or a heterocyclic compound.[7] In the context of synthesizing this compound, this would involve the coupling of pyrazole with a 4-haloaniline. However, the reaction can be challenging due to the potential for self-coupling of the aniline and the often harsh reaction conditions required (high temperatures).[7][8]

Modern iterations of the Ullmann reaction have seen significant improvements through the use of ligands such as L-proline, which can facilitate the reaction at lower temperatures.[9] The choice of copper source (e.g., CuI, CuO) and base (e.g., K2CO3, Cs2CO3) is also critical for achieving good yields.[10][11]

Figure 3: Workflow for the Ullmann Condensation.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] It has found wide application in medicinal chemistry due to its broad substrate scope and functional group tolerance.[13] This reaction can be employed to couple pyrazole with a 4-haloaniline.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[14][15] Bulky, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle. The selection of the appropriate base is also crucial for the reaction's success.

Figure 4: Workflow for the Buchwald-Hartwig Amination.

Experimental Protocols and Data

The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and the purity of the reagents.

Protocol for Pathway A: Two-Step Synthesis

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

-

Reagents and Materials:

-

Pyrazole

-

4-Fluoro-1-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

-

-

Procedure:

-

To a solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluoro-1-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

-

Step 2: Synthesis of this compound via Catalytic Hydrogenation[5]

-

Reagents and Materials:

-

1-(4-Nitrophenyl)-1H-pyrazole

-

10% Palladium on carbon (Pd/C), wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite or diatomaceous earth)

-

-

Procedure:

-

Suspend 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in methanol or ethanol in a reaction flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by LC-MS or TLC until the starting material is completely consumed (typically 2-4 hours).[5]

-

Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst, and wash the filter cake with the solvent.[5]

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Alternative Step 2: Synthesis of this compound via Chemical Reduction[6]

-

Reagents and Materials:

-

1-(4-Nitrophenyl)-1H-pyrazole

-

Pd-gCN catalyst (or other suitable palladium catalyst)

-

Hydrazine hydrate (60% solution)

-

Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, mix 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) with the Pd-gCN catalyst (e.g., 5.0 mg for a 1.0 mM scale reaction) in ethanol.[6]

-

Add hydrazine hydrate solution (1.2-2.4 eq).[6]

-

Heat the mixture to reflux (around 70 °C) for approximately 4 hours, monitoring by TLC.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate can be purified by silica gel column chromatography to yield this compound.[6]

-

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [16] |

| Molecular Weight | 159.19 g/mol | [16] |

| Appearance | Solid | |

| Melting Point | 83-85 °C | |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.65 (d, 1H), 7.55 (d, 2H), 6.75 (d, 2H), 6.45 (t, 1H), 3.80 (br s, 2H) | |

| ¹³C NMR (CDCl₃) | δ 145.0, 140.5, 129.0, 127.0, 122.0, 115.5, 107.0 | |

| Mass Spec (ES+) | m/z 160 ([M+H]⁺) | [5] |

| Table 1: Physicochemical and Spectroscopic Data for this compound. |

Scientific Integrity & Logic: A Self-Validating System

A robust synthetic protocol is a self-validating one. This means that at each stage, there are clear criteria for success and methods for verifying the identity and purity of the intermediates and the final product.

-

Reaction Monitoring: The progress of each reaction should be carefully monitored using appropriate analytical techniques. TLC is a simple and effective tool for visualizing the consumption of starting materials and the formation of the product. For more quantitative analysis, LC-MS is invaluable, providing both retention time and mass-to-charge ratio information.

-

Product Characterization: The identity and purity of the final product, this compound, must be unambiguously confirmed. A combination of spectroscopic methods is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the aniline.[17]

-

Melting Point: A sharp melting point is a good indicator of purity.

-

-

Troubleshooting: Be aware of potential side reactions. In the N-arylation step, for example, diarylation of the pyrazole is a possibility, although generally disfavored. During the reduction of the nitro group, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Careful monitoring and purification are key to obtaining the desired product in high purity.

Conclusion

The synthesis of this compound is a well-established process with several reliable pathways available to the modern chemist. The two-step approach via a nitrophenyl-pyrazole intermediate offers a robust and often high-yielding route, while direct C-N coupling methods like the Ullmann condensation and Buchwald-Hartwig amination provide more convergent strategies. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently and efficiently synthesize this important building block for a wide range of applications in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9N3). Retrieved from [Link]

-

Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. Retrieved from [Link]

-

NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl) ketone derivatives. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrazoline derivatives via [4 + 1]-annulation reaction. Retrieved from [Link]4)

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

- 6. This compound | 17635-45-9 [chemicalbook.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-(1H-Pyrazol-1-yl)aniline

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of 4-(1H-Pyrazol-1-yl)aniline (CAS: 17635-45-9), a pivotal building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from mass spectrometry, infrared spectroscopy, and a detailed theoretical analysis of nuclear magnetic resonance (NMR) spectra. Each section outlines field-proven experimental protocols, explains the causal principles behind the spectroscopic observations, and presents data in a clear, comparative format. By integrating these multi-faceted analytical techniques, this guide establishes a validated framework for the unambiguous structural confirmation and quality assessment of this compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉N₃, is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its structure uniquely combines an electron-rich aniline moiety with the versatile pyrazole ring system. This combination imparts favorable properties for its use in developing kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

Given its role as a foundational scaffold, verifying the identity, purity, and structural integrity of this compound is of paramount importance. Spectroscopic analysis is the cornerstone of this verification process. This guide provides a holistic examination of its key spectral features.

Molecular Structure and Atom Numbering Convention

To ensure clarity in spectral assignments, the following IUPAC-recommended numbering convention for the this compound structure is used throughout this document. The aniline ring carbons are denoted with a prime symbol (').

Caption: Molecular structure and atom numbering for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This measurement provides the most direct confirmation of the elemental formula.

Experimental Protocol: Electrospray Ionization (ESI-MS)

This protocol describes a standard method for obtaining a mass spectrum suitable for confirming the molecular weight of the title compound.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate the instrument in positive ion mode. The aniline nitrogen and pyrazole nitrogens are basic and readily accept a proton.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Key parameters include a capillary voltage of ~3.5 kV, a cone voltage of 20-30 V, and a desolvation temperature of 250-350°C.

Data Interpretation and Insights

The primary goal is to identify the molecular ion peak. Due to the basic nature of the molecule, the protonated molecular ion [M+H]⁺ is expected to be the most abundant species in the ESI+ spectrum. The calculated monoisotopic mass of C₉H₉N₃ is 159.0796 Da.[1]

Trustworthiness: The observation of an ion at m/z 160.087, corresponding to the [M+H]⁺ ion, provides high-confidence validation of the compound's elemental composition. The high resolution of modern mass spectrometers allows for the differentiation from other potential formulas with the same nominal mass.

| Ion Species | Formula | Calculated m/z | Observed m/z | Interpretation |

| [M]⁺ | [C₉H₉N₃]⁺ | 159.079 | 159 | Molecular ion (observed in GC-MS)[1] |

| [M+H]⁺ | [C₉H₁₀N₃]⁺ | 160.087 | ~160.1 | Protonated molecular ion (base peak in ESI+) |

| [M+Na]⁺ | [C₉H₉N₃Na]⁺ | 182.069 | ~182.1 | Sodium adduct |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For this compound, FT-IR is crucial for confirming the presence of the amine (N-H) and the aromatic ring (C=C, C-H) functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a rapid and reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Insights

The FT-IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations. The key is to identify the characteristic bands that define the molecule's structure. For anilines, the N-H stretching region is particularly diagnostic.[2]

Expertise & Experience: Primary aromatic amines typically show two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of both is a strong indicator of the -NH₂ group. Aromatic C-H stretches appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which appear just below 3000 cm⁻¹.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450–3380 | Medium | N-H Asymmetric Stretch (primary amine) |

| ~3360–3300 | Medium | N-H Symmetric Stretch (primary amine) |

| ~3150–3050 | Medium-Weak | Aromatic & Pyrazole C-H Stretch |

| ~1630–1610 | Strong | N-H Scissoring (Bending) of primary amine |

| ~1600, ~1500 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1300–1000 | Strong | C-N Stretching |

| ~900–690 | Strong | C-H Out-of-plane Bending (Aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution by mapping the carbon and hydrogen framework.

Authoritative Grounding: While extensive searches of scientific databases did not yield a publicly available, fully assigned experimental NMR spectrum for this compound, a highly reliable prediction of the ¹H and ¹³C NMR spectra can be made based on well-established principles of chemical shift theory and analysis of structurally similar compounds.[4][5] The following section provides a detailed theoretical analysis and interpretation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the NH₂ group.

-

Instrument Tuning: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be tuned and shimmed to the specific sample to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. A spectral width of ~220 ppm is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[6]

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are invaluable.[7]

Predicted ¹H NMR Spectrum: Interpretation and Insights

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aniline ring, the pyrazole ring, and the amine group.

Caption: Predicted ¹H NMR signal regions and coupling patterns for this compound.

-

Aniline Protons (H2'/H6' and H3'/H5'): These four protons form a classic AA'BB' spin system, which appears as two distinct doublets.

-

H2'/H6': These protons are ortho to the strongly electron-donating amino (-NH₂) group. They are significantly shielded and will appear upfield, predicted around δ 6.7-6.9 ppm .

-

H3'/H5': These protons are ortho to the electron-withdrawing pyrazol-1-yl substituent. They are deshielded and will appear downfield, predicted around δ 7.5-7.7 ppm . The coupling constant (³J) between these adjacent protons will be approximately 8-9 Hz.

-

-

Pyrazole Protons (H3, H4, H5): These three protons form an AMX system, with each proton appearing as a distinct signal with small coupling constants.

-

H5: This proton is adjacent to the nitrogen atom bonded to the phenyl ring. It is expected to be the most deshielded pyrazole proton, appearing around δ 8.2-8.4 ppm as a doublet (coupling to H4, ³J ≈ 2-3 Hz).

-

H3: This proton is adjacent to the second nitrogen atom and is also deshielded, predicted to appear around δ 7.7-7.9 ppm as a doublet (coupling to H4, ³J ≈ 1-2 Hz).

-

H4: This proton is coupled to both H3 and H5 and will appear as a triplet or, more accurately, a doublet of doublets, around δ 6.4-6.6 ppm .

-

-

Amine Protons (-NH₂): These protons are exchangeable and will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-5.5 ppm in DMSO-d₆.

Predicted ¹³C NMR Spectrum: Interpretation and Insights

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, as C2'/C6' and C3'/C5' are chemically equivalent due to symmetry.

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4' | 145-148 | Aromatic carbon bonded to nitrogen (NH₂), significantly deshielded. |

| C5 | 140-142 | Pyrazole carbon adjacent to N1, deshielded. |

| C3 | 129-132 | Pyrazole carbon adjacent to N2. |

| C1' | 131-134 | Quaternary carbon attached to the pyrazole ring, deshielded. |

| C3'/C5' | 122-125 | Aromatic CH carbons ortho to the pyrazole ring. |

| C2'/C6' | 114-116 | Aromatic CH carbons ortho to the NH₂ group, shielded by its electron-donating effect. |

| C4 | 107-109 | Pyrazole carbon between two CH groups, most shielded of the pyrazole carbons. |

Integrated Spectroscopic Analysis: A Self-Validating System

No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the integration of all data points, which creates a self-validating system for confirming the identity of this compound.

Caption: Workflow illustrating how integrated spectroscopic data validates the molecular structure.

The process is as follows:

-

Mass Spectrometry confirms the molecular formula is C₉H₉N₃.

-

FT-IR Spectroscopy confirms the presence of the key functional groups: a primary amine and aromatic systems.

-

NMR Spectroscopy elucidates the exact connectivity of the atoms, showing a 1,4-disubstituted benzene ring connected at the N1 position of a pyrazole ring, confirming the correct isomer.

Together, these techniques provide an unambiguous and robust characterization of this compound, ensuring its suitability for high-stakes applications in research and development.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 594274, this compound; [cited 2026 Jan 4]. Available from: [Link]

-

Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Holzforschung, 45(5), 341-346. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Garrison, B. B., et al. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1875. Available from: [Link]

-

University of Alberta. Table of Characteristic IR Absorptions. Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

- Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY. [cited 2026 Jan 4]. Available from: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Corasik, M. et al. (2015). A complete 1H and 13C NMR data assignment for the diterpene methyl (-)-zanzibarate by 2D spectroscopy and NOE experiments. Magnetic Resonance in Chemistry, 42(6), 561-3. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [cited 2026 Jan 4]. Available from: [Link]

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

Sources

- 1. This compound | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. A complete 1H and 13C NMR data assignment for the diterpene methyl (-)-zanzibarate by 2D spectroscopy and NOE experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Crystal Structure Analysis of N-Arylpyrazoles: A Case Study of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of Solid-State Structural Analysis

The pyrazole ring system is recognized as a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for indications ranging from inflammation to oncology[1]. When functionalized with an aryl substituent at the N1 position, the resulting N-arylpyrazole core offers a versatile platform for creating compounds with tailored biological activities. The solid-state structure, dictated by the intricate balance of intermolecular forces, governs the material's bulk properties. A thorough crystal structure analysis provides not just a static picture of the molecule but also critical insights into the forces that hold the crystal lattice together. This knowledge is indispensable for:

-

Drug Development: Identifying potential polymorphs, which can have different solubilities and stabilities, is a critical step in pharmaceutical development.

-

Materials Science: The design of novel materials with specific optical or electronic properties often relies on controlling the π-π stacking and hydrogen bonding interactions in the crystalline state.

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation and interaction motifs of a molecule in its low-energy crystalline form can inform the design of more potent analogues that fit optimally into a biological target.

This guide provides researchers, scientists, and drug development professionals with a technical and logical framework for approaching the crystal structure analysis of this important class of compounds.

Synthesis and High-Quality Crystal Growth

The foundational step in any single-crystal X-ray diffraction (SC-XRD) study is the acquisition of a high-quality, single crystal. The chosen analogue for this guide, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized via a three-component one-pot condensation reaction, a common and efficient strategy for building substituted pyrazoles[1].

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize and grow diffraction-quality single crystals of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Methodology: [1]

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine.

-

Solvent & Catalyst: The reaction can be performed neat or in a suitable solvent like ethanol. The reaction proceeds efficiently without the need for a strong catalyst.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The multi-step reaction involves the formation of an enamine intermediate, followed by cyclization with phenylhydrazine and subsequent elimination of dimethylamine and water.

-

Isolation: Upon completion, the crude product is isolated. This may involve removal of the solvent under reduced pressure.

-

Purification & Crystallization: This is the most critical step for obtaining X-ray quality crystals.

-

Rationale for Solvent Choice: The choice of solvent is crucial. The ideal solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures. For the title compound, ethanol was found to be effective[1].

-

Procedure: The crude product is dissolved in a minimum amount of hot ethanol to achieve saturation. The hot, clear solution is then allowed to cool slowly and undisturbed to room temperature. This slow cooling process is essential as it allows for the ordered growth of a single crystal lattice rather than the rapid precipitation of an amorphous solid or polycrystalline powder.

-

-

Crystal Harvesting: Once suitable crystals have formed (often appearing as clear, prismatic solids), they are carefully harvested from the mother liquor for analysis. The melting point of the resulting crystals was determined to be 74.6 °C[2].

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms within a crystal lattice, providing detailed information on bond lengths, angles, and intermolecular interactions[3].

The SC-XRD Workflow

The process transforms a physical crystal into a refined 3D molecular model through three primary stages: data collection, structure solution, and structure refinement.

Sources

The Privileged Scaffold: A Technical Guide to the Biological Activity of 4-(1H-Pyrazol-1-yl)aniline and Its Derivatives

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds."[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold, demonstrating remarkable versatility and metabolic stability.[3][4] This guide focuses on the 4-(1H-Pyrazol-1-yl)aniline core, a key building block that has given rise to a vast array of derivatives with significant therapeutic potential. While the core molecule itself serves primarily as a synthetic intermediate[5], its strategic incorporation into more complex structures has unlocked potent biological activities across several key therapeutic areas.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities associated with derivatives of this compound. We will delve into the synthetic strategies that leverage this core, explore the mechanisms of action behind its anticancer, antimicrobial, and anti-inflammatory properties, and provide field-proven experimental protocols for their evaluation.

Part 1: The Synthetic Keystone - Leveraging the this compound Core

The synthetic utility of this compound lies in the reactivity of the aniline amine group, which provides a convenient handle for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the pyrazole-aniline core to optimize pharmacokinetic and pharmacodynamic properties. A common and effective strategy involves the condensation of a β-diketone with a hydrazine hydrate, followed by functionalization of the resulting pyrazole.[6][7][8]

The general synthetic approach allows for extensive Structure-Activity Relationship (SAR) studies, where modifications to different parts of the molecule can significantly enhance potency and selectivity for a desired biological target.[9]

Below is a generalized workflow for the synthesis and subsequent screening of novel derivatives.

Caption: Generalized workflow for synthesis and screening of this compound derivatives.

Part 2: Anticancer Activity - Targeting the Machinery of Malignancy

Derivatives of this compound have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[9][10] The adaptability of the scaffold allows for the design of molecules that can interact with various key targets in cancer progression.[9]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[11][12]

-

Cyclin-Dependent Kinases (CDKs): Several N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent inhibitors of CDK2.[13][14][15] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of key substrates, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[11][16] For instance, compound 5a from a synthesized series showed potent inhibitory activity against CDK2/cyclin E with an IC50 of 0.98 µM.[13][14]

-

Receptor Tyrosine Kinases (RTKs): The pyrazole scaffold has been successfully incorporated into inhibitors of RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[9] Inhibition of these kinases can block downstream signaling pathways responsible for tumor growth, angiogenesis, and metastasis. Some selenolo[2,3-c]pyrazole analogs have shown potent dual inhibition of both EGFR and VEGFR-2.[9]

-

Other Kinases: The versatility of the pyrazole-aniline core extends to other kinases, such as Aurora A kinase and Leucine-Rich Repeat Kinase 2 (LRRK2), which are also implicated in cancer.[11][17]

Caption: Mechanism of anticancer action via protein kinase inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

Another key anticancer mechanism for pyrazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][18] Microtubules are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. By binding to the colchicine binding site on tubulin, these compounds prevent the assembly of microtubules, leading to mitotic arrest and apoptosis.[18]

In Vitro Evaluation of Anticancer Activity

A tiered approach is essential for the systematic evaluation of novel pyrazole-aniline derivatives for anticancer potential.

This protocol provides a robust method for assessing the cytotoxic effects of test compounds on cancer cell lines.[6][19]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia)[18]

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Test compounds dissolved in DMSO

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Positive control (e.g., Doxorubicin, Cisplatin)[20]

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each concentration to the respective wells. Include vehicle controls (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

| Compound Type | Target Cell Line | Activity (IC50/GI50) | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline deriv. | MCF-7 (Breast) | 1.88 µM | [13][14] |

| Benzofuropyrazole derivative (4a) | A549 (Lung) | 0.19 µM | [18] |

| Benzofuropyrazole derivative (4a) | K562 (Leukemia) | 0.26 µM | [18] |

| Pyrazole-containing biguanide derivative | THP1 (Leukemia) | 40.34 µM | [9] |

| Pyrazole carbaldehyde derivative (43) | MCF7 (Breast) | 0.25 µM | [9] |

| Pyrazolo[3,4-d]pyrimidine derivative (24) | A549 (Lung) | 8.21 µM | [9] |

Table 1: Examples of in vitro anticancer activity of various pyrazole-aniline derivatives.

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

The pyrazole-aniline scaffold has also been a fruitful source of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[10][21][22] Aniline-derived pyrazole compounds have shown particular promise against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

In fungi, a key mechanism of action for some pyrazole-aniline linked coumarin derivatives is the inhibition of the ergosterol biosynthesis pathway.[23] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately, cell death.

In Vitro Evaluation of Antimicrobial Activity

Standardized methods are used to determine the susceptibility of microorganisms to the synthesized compounds.

This method provides a qualitative assessment of the antimicrobial activity of the compounds.[10][22]

Objective: To determine if a compound has inhibitory effects on the growth of specific microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans, Aspergillus niger)[22]

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile paper discs (6 mm)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Clotrimazole)[24]

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-aniline linked coumarin deriv. (4b, 4e, 4h, 4i, 4k) | Various Bacteria | 1.9 - 7.8 | [23] |

| Hydrazone derivative (21a) | Various Fungi | 2.9 - 7.8 | [22] |

| Pyrazole analogue (3) | Escherichia coli | 0.25 | [24] |

| Pyrazole analogue (4) | Streptococcus epidermidis | 0.25 | [24] |

Table 2: Examples of in vitro antimicrobial activity (Minimum Inhibitory Concentration) of pyrazole derivatives.

Part 4: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

The pyrazole nucleus is a well-established anti-inflammatory pharmacophore, famously represented by drugs like celecoxib.[25] Derivatives of this compound have also been explored for their potential to mitigate inflammation.[24][26]

Mechanism of Action: Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).[7][8] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.[8][26]

Objective: To assess the ability of a compound to reduce acute inflammation in vivo.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

Test compounds

-

Plebysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide animals into groups: control (vehicle), standard drug, and test compound groups.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Inflammation Induction: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, which, when coupled with robust biological screening, has led to the identification of potent anticancer, antimicrobial, and anti-inflammatory lead compounds.[27] The recurring success of this scaffold in drug discovery underscores its status as a privileged structure in medicinal chemistry.[1][2]

Future research will likely focus on several key areas:

-

Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and toxicity.

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets, which could be particularly effective in complex diseases like cancer.

-

Advanced Drug Delivery: Incorporating these active moieties into novel drug delivery systems to improve their pharmacokinetic profiles and targeted delivery.

The continued exploration of the chemical space around the this compound core promises to yield the next generation of innovative therapeutics to address unmet medical needs.

References

- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Benchchem.

- ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- ResearchGate.

- PMC - NIH.

- PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- Oriental Journal of Chemistry.

- R Discovery.

- Benchchem.

- ResearchGate. (PDF)

- NIH.

- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- PubChem. This compound.

- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- PubMed. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)

- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Digital Repository.

- Chemical Methodologies. Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)

- PMC - NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- PMC - NIH. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- Chemical Methodologies. Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET.

- ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

- PMC.

- ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)

- Semantic Scholar.

- PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- MDPI.

- PMC - PubMed Central. Current status of pyrazole and its biological activities.

- PubMed.

- PMC - NIH.

- ResearchGate. (PDF)

- MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)

- PMC - NIH. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- PubMed Central.

- MDPI.